molecular formula C23H24F2N4O2S B12406062 Lrrk2-IN-6

Lrrk2-IN-6

Cat. No.: B12406062
M. Wt: 458.5 g/mol
InChI Key: ZTQLTVVZCKVDKJ-UHFFFAOYSA-N
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Description

Lrrk2-IN-6 is a small molecule inhibitor specifically designed to target leucine-rich repeat kinase 2 (LRRK2), a protein kinase implicated in various cellular processes and associated with Parkinson’s disease. LRRK2 is involved in multiple signaling pathways, and its dysregulation has been linked to neurodegenerative diseases. This compound is one of the promising compounds in the development of therapeutic strategies for Parkinson’s disease.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Lrrk2-IN-6 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce specific substituents that enhance the compound’s inhibitory activity against LRRK2. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound requires optimization of the synthetic route to scale up the process efficiently. This involves the use of large-scale reactors, purification techniques such as crystallization or chromatography, and stringent quality control measures to ensure consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions: Lrrk2-IN-6 undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents.

    Substitution: Replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.

    Substitution: Common reagents include halogens, alkylating agents, and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Lrrk2-IN-6 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the structure-activity relationship of LRRK2 inhibitors and to develop new derivatives with improved potency and selectivity.

    Biology: Employed in cellular and molecular biology studies to investigate the role of LRRK2 in various signaling pathways and cellular processes.

    Medicine: Explored as a potential therapeutic agent for the treatment of Parkinson’s disease and other neurodegenerative disorders. It is also used in preclinical studies to evaluate its efficacy and safety.

    Industry: Utilized in the pharmaceutical industry for the development of new drugs targeting LRRK2 and related pathways.

Mechanism of Action

Lrrk2-IN-6 exerts its effects by inhibiting the kinase activity of LRRK2. The compound binds to the active site of LRRK2, preventing the phosphorylation of its substrates. This inhibition disrupts the downstream signaling pathways regulated by LRRK2, leading to a reduction in pathological processes associated with neurodegeneration. The molecular targets of this compound include the kinase domain of LRRK2 and its interacting proteins involved in cellular signaling.

Comparison with Similar Compounds

    Lrrk2-IN-1: A type I kinase inhibitor with high potency against LRRK2.

    GNE-7915: Another type I kinase inhibitor with a different chemical scaffold.

    DNL201: A type II kinase inhibitor currently in clinical trials for Parkinson’s disease.

Lrrk2-IN-6 stands out due to its unique chemical structure and enhanced inhibitory activity, making it a valuable compound in the ongoing research and development of LRRK2-targeted therapies.

Properties

Molecular Formula

C23H24F2N4O2S

Molecular Weight

458.5 g/mol

IUPAC Name

2-[2,6-difluoro-4-(5-methyl-3-pyridin-4-yl-1H-pyrazol-4-yl)phenyl]-8λ6-thia-2-azaspiro[4.5]decane 8,8-dioxide

InChI

InChI=1S/C23H24F2N4O2S/c1-15-20(21(28-27-15)16-2-7-26-8-3-16)17-12-18(24)22(19(25)13-17)29-9-4-23(14-29)5-10-32(30,31)11-6-23/h2-3,7-8,12-13H,4-6,9-11,14H2,1H3,(H,27,28)

InChI Key

ZTQLTVVZCKVDKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C2=CC=NC=C2)C3=CC(=C(C(=C3)F)N4CCC5(C4)CCS(=O)(=O)CC5)F

Origin of Product

United States

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